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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic REV-ERB agonist,

STL1267, and its targeted effect on the expression of the core circadian clock gene, BMAL1.

The information presented herein is curated for an audience with a professional background in

molecular biology, pharmacology, and drug development.

Introduction
STL1267 is a potent and highly specific, non-porphyrin-based synthetic agonist for the nuclear

receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical

components of the mammalian circadian clock, acting as transcriptional repressors of key clock

genes, most notably BMAL1 (Brain and Muscle Arnt-Like 1).[1][2] The targeted modulation of

BMAL1 expression by STL1267 presents a promising therapeutic avenue for a range of

pathologies linked to circadian disruption, including metabolic syndromes and inflammatory

diseases.[1][3] This document summarizes the quantitative effects of STL1267 on BMAL1

expression, details the experimental methodologies used to elicit these findings, and illustrates

the underlying molecular pathways.

Quantitative Effects of STL1267
The efficacy of STL1267 in modulating REV-ERB activity and consequently BMAL1 expression

has been quantified through various in vitro and in vivo studies. The data underscores the

compound's potency and specificity.
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In Vitro Activity of STL1267
Parameter Value Cell Line Notes

Binding Affinity (Ki) for

REV-ERBα
0.16 µM -

Demonstrates direct

and high-affinity

binding to the REV-

ERBα ligand-binding

domain.[3][4]

NCoR Co-repressor

Recruitment (EC50)
0.13 µM -

Measures the

concentration required

to recruit half of the

maximal nuclear

receptor co-repressor

(NCoR), a key step in

transcriptional

repression.[3]

Transcriptional

Activation (EC50)
1.8 µM HEK293

Effective

concentration for

activating the

transcriptional

repressor function of

REV-ERB in a cellular

context.[3]

BMAL1 Gene

Expression
Decreased HepG2

Treatment with 5 µM

STL1267 for 24 hours

resulted in a

significant reduction of

BMAL1 mRNA levels.

[3][4][5]

Cell Viability
No adverse effects up

to 20 µM
HepG2, C2C12

Indicates a favorable

toxicity profile in

human and mouse

cell lines.[3]
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In Vivo Efficacy of STL1267
Parameter Value Animal Model Notes

Dosage and

Administration

50 mg/kg;

intraperitoneal

injection

C57Bl/6 J mice

A single dose was

administered to

assess the acute

effects on gene

expression.[3][4]

BMAL1 Gene

Expression in Liver
Effectively suppressed C57Bl/6 J mice

Significant reduction

in BMAL1 expression

was observed in the

liver 12 hours post-

administration.[1][3][4]

Pharmacokinetics

(Plasma Half-life)
~1.6 hours C57Bl/6 J mice

Provides insight into

the compound's

stability and duration

of action in a

physiological system.

[3][4]

Blood-Brain Barrier

Penetration
Yes C57Bl/6 J mice

Brain levels of

STL1267 were found

to be similar to plasma

levels, indicating its

ability to cross the

blood-brain barrier.[3]

Signaling Pathway of STL1267-Mediated BMAL1
Repression
STL1267 exerts its effect on BMAL1 gene expression through the canonical REV-ERB

signaling pathway. The process is initiated by the binding of STL1267 to the REV-ERBα/β

nuclear receptors. This binding event induces a conformational change in the receptor,

facilitating the recruitment of the nuclear receptor co-repressor (NCoR) complex, which

includes histone deacetylase 3 (HDAC3).[1] The REV-ERB/NCoR/HDAC3 complex then binds

to REV-ERB response elements (RevREs) within the promoter region of the BMAL1 gene. This
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leads to histone deacetylation, chromatin condensation, and ultimately, the repression of

BMAL1 transcription.
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STL1267-mediated repression of BMAL1 gene expression.

Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in this

guide, enabling replication and further investigation.

In Vitro BMAL1 Gene Expression Analysis in HepG2
Cells
Objective: To quantify the effect of STL1267 on BMAL1 mRNA levels in a human

hepatocarcinoma cell line.

Materials:

HepG2 cells

STL1267

Dimethyl sulfoxide (DMSO)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

RNA extraction kit

Reverse transcription kit

Quantitative PCR (qPCR) reagents and instrument

Primers for BMAL1 and a reference gene (e.g., GAPDH)

Procedure:

Cell Culture: HepG2 cells are cultured in standard conditions (37°C, 5% CO2) in the

appropriate cell culture medium.

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the

medium is replaced with fresh medium containing either STL1267 (5 µM) or an equivalent

volume of DMSO (vehicle control).[3][4][5]

Incubation: The cells are incubated for 24 hours.[3][4]

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit

according to the manufacturer's instructions.

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA) using a reverse transcription kit.

qPCR Analysis: The relative expression of BMAL1 mRNA is quantified by qPCR using

specific primers. The expression level is normalized to that of a housekeeping gene.

Data Analysis: The fold change in BMAL1 expression in STL1267-treated cells is calculated

relative to the vehicle-treated control cells.
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Workflow for in vitro analysis of BMAL1 expression.

In Vivo BMAL1 Gene Expression Analysis in Mice
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Objective: To assess the effect of STL1267 on BMAL1 expression in the liver of a mouse

model.

Materials:

C57Bl/6 J mice

STL1267

Vehicle solution (e.g., 5% DMSO, 30% PEG300)

Syringes and needles for intraperitoneal injection

Tissue homogenization equipment

RNA extraction kit for tissue

Reverse transcription kit

qPCR reagents and instrument

Primers for mouse Bmal1 and a reference gene

Procedure:

Animal Acclimation: Mice are acclimated to standard laboratory conditions with a controlled

light-dark cycle.

Compound Preparation: STL1267 is dissolved in a suitable vehicle for in vivo administration.

Administration: A single dose of STL1267 (50 mg/kg) or vehicle is administered to the mice

via intraperitoneal (i.p.) injection.[3][4]

Time Course: At 12 hours post-injection, the mice are euthanized.[1][3][4]

Tissue Collection: The liver is promptly dissected and snap-frozen in liquid nitrogen or stored

in an RNA stabilization solution.
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RNA Extraction: Total RNA is extracted from the liver tissue following homogenization and

using a suitable RNA extraction kit.

Reverse Transcription and qPCR: The extracted RNA is processed for cDNA synthesis and

subsequent qPCR analysis of Bmal1 expression, as described in the in vitro protocol.

Data Analysis: The relative Bmal1 expression in the livers of STL1267-treated mice is

compared to that of the vehicle-treated group.

Conclusion
STL1267 is a potent and specific REV-ERB agonist that effectively represses the transcription

of the core circadian gene BMAL1 both in vitro and in vivo. Its ability to modulate the circadian

clock at a molecular level, coupled with a favorable pharmacokinetic profile, including blood-

brain barrier permeability, positions STL1267 as a valuable research tool and a potential

therapeutic agent for circadian-related disorders. The detailed methodologies and quantitative

data presented in this guide provide a solid foundation for further research and development in

this promising area of chronobiology and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [The Modulatory Effect of STL1267 on BMAL1 Gene
Expression: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854985#stl1267-s-effect-on-bmal1-gene-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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